molecular formula C22H42O4 B1362715 Dimethyl icosanedioate CAS No. 42235-38-1

Dimethyl icosanedioate

Cat. No. B1362715
CAS RN: 42235-38-1
M. Wt: 370.6 g/mol
InChI Key: PODMJVMUYCFFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl icosanedioate is a chemical compound with the molecular formula C22H42O4 and a molecular weight of 370.57 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of Dimethyl icosanedioate involves several steps. One method involves the reaction of sodium and xylene at 110°C . Another method involves the reaction of methanol and barium (II) hydroxide at 50°C for 48 hours . Other methods involve the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C .


Molecular Structure Analysis

The InChI code for Dimethyl icosanedioate is 1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3 . It contains 26 heavy atoms, 21 rotatable bonds, 4 H-bond acceptors, and no H-bond donors .


Physical And Chemical Properties Analysis

Dimethyl icosanedioate is a solid substance at room temperature . It has a melting point of 66°C and a boiling point of 223°C/2 mmHg . Its density is 0.929g/cm3 .

Scientific Research Applications

Liquid Crystal Properties and Color Imaging Applications

Dimethyl icosanedioate, specifically in the form of dicholesteryl icosanedioate, has been studied for its properties as a glass-forming cholesteric liquid crystal. This compound exhibits remarkable properties suitable for color imaging applications. The introduction of cholesterol and other dopants like 4,4'-dialkoxyazobenzene and 4,4'-dialkoxybiphenyl into the compound has been found to reduce phase transition temperatures and promote the formation of smectic domains in cholesteric phases. This results in an expansion of the reflective band shift across the entire visible region. Moreover, the photo-responsive dopant 4,4'-dialkoxyazobenzene enables reversible RGB color tuning of the cholesteric film by photon and thermal modes. The trans-cis photoisomerization leads to a change in the cholesteric pitch, resulting in reflective color change. This compound has shown potential in recording optical images with stability for over 8 months in a glassy solid film state (Kim, Wada, & Tamaoki, 2014).

Safety And Hazards

The safety data sheet for Dimethyl icosanedioate indicates that it does not meet the criteria for classification in any hazard category . The hazard statements for this compound are H315-H319-H335, and the precautionary statements are P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .

properties

IUPAC Name

dimethyl icosanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-25-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)26-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODMJVMUYCFFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340707
Record name Dimethyl icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl icosanedioate

CAS RN

42235-38-1
Record name Dimethyl icosanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42235-38-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl icosanedioate
Reactant of Route 2
Reactant of Route 2
Dimethyl icosanedioate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl icosanedioate
Reactant of Route 4
Reactant of Route 4
Dimethyl icosanedioate
Reactant of Route 5
Reactant of Route 5
Dimethyl icosanedioate
Reactant of Route 6
Reactant of Route 6
Dimethyl icosanedioate

Citations

For This Compound
15
Citations
NY Yang, WW Tao, JA Duan, JM Guo, LL Cao - Lipids, 2009 - Wiley Online Library
… On the basis of ESI-MS analysis, the FAME was characterized as dimethyl icosanedioate from a quasi molecular ion peak at m/z 371 [M + H] + , and the fatty alcohol was identified as 1,7…
Number of citations: 10 aocs.onlinelibrary.wiley.com
TF Nelson, D Rothauer, M Sander… - Angewandte Chemie …, 2023 - Wiley Online Library
… The dimethyl esters, easily obtained from DCAs, are sufficiently volatile to allow for distillation at least up to the C20 dimethyl ester (boiling point of dimethyl icosanedioate = 223-224 C …
Number of citations: 9 onlinelibrary.wiley.com
F El Sherif, N Albotnoor, YK Yap, A Meligy… - Industrial Crops and …, 2020 - Elsevier
Biotic and abiotic elicitors have been reported to promote growth or multiplication as well as alter bioactive compositions of different plant species. Lavandula officinalis is a perennial …
Number of citations: 14 www.sciencedirect.com
HT Behera, A Mojumdar, SS Behera… - Letters in Applied …, 2022 - academic.oup.com
The genus Streptomyces includes many antifungal metabolite‐producing novel strains. Fusarium oxysporum soil‐inhabiting pathogenic fungi, that affects rice to cause wilt disease. This …
Number of citations: 6 academic.oup.com
MC Wamberg, R Wieczorek, SB Brier… - Bioconjugate …, 2014 - ACS Publications
The surface functionalization of fatty acid vesicles will allow their use as nanoreactors for complex chemistry. In this report, the tethering of several DNA conjugates to decanoic acid …
Number of citations: 10 pubs.acs.org
Q Wu, KX Qin, MX Gan, J Xu, ZL Li… - … Sustainable Chemistry & …, 2022 - ACS Publications
… Full conversion of polymer HP1 to its small-molecule constituents, dimethyl icosanedioate 3 and DHMF, was realized under mild conditions, indicating the high efficiency of …
Number of citations: 2 pubs.acs.org
M Firdaus, MAR Meier - European Polymer Journal, 2013 - Elsevier
Renewable monomers derived from vanillin and fatty acids have been studied as monomers in ADMET, thiol-ene addition, and polycondensation type polymerization reactions. Both …
Number of citations: 112 www.sciencedirect.com
HM El-Rafie, RS Mohammed… - Egyptian Journal of …, 2020 - journals.ekb.eg
Acrocarpus is a genus of flowering plants in the legume family Fabaceae which considered as a large and economically important family. This study aimed to carry out the biological …
Number of citations: 12 journals.ekb.eg
A Undri, M Abou-Zaid, C Briens, F Berruti, L Rosi… - Fuel, 2015 - Elsevier
Wood pellets were pyrolyzed using a microwave oven and different microwave power, apparatus set-up and microwave absorbers (none, Fe, and carbon). Pyrolysis was realized in a …
Number of citations: 72 www.sciencedirect.com
A SOLVENTEXTRACTION - 2017 - researchgate.net
Extractive substances from spruce bark (Picea abies) were studied after accelerated solvent extraction (ASE). ASE was carried out by using ethanol and the temperatures were 100, 130…
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.